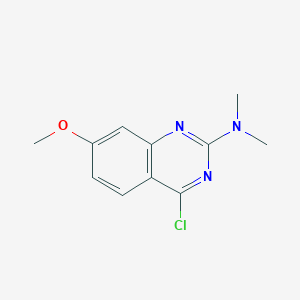
4-chloro-7-methoxy-N,N-dimethylquinazolin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-7-methoxy-N,N-dimethylquinazolin-2-amine is a synthetic organic compound belonging to the quinazoline family. Quinazolines are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. The compound’s structure features a quinazoline core with a chlorine atom at the 4-position, a methoxy group at the 7-position, and a dimethylamino group at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-7-methoxy-N,N-dimethylquinazolin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-nitroaniline and 7-methoxy-2-aminobenzamide.
Formation of Quinazoline Core: The initial step involves the cyclization of 4-chloro-2-nitroaniline with 7-methoxy-2-aminobenzamide under acidic conditions to form the quinazoline core.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas.
Dimethylation: The final step involves the dimethylation of the amino group using formaldehyde and formic acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-7-methoxy-N,N-dimethylquinazolin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group, and the dimethylamino group can be reduced to a primary amine.
Coupling Reactions: The compound can participate in coupling reactions with aryl halides to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted quinazoline derivatives.
Oxidation: Conversion to hydroxylated quinazoline derivatives.
Reduction: Formation of primary amine derivatives.
Aplicaciones Científicas De Investigación
4-chloro-7-methoxy-N,N-dimethylquinazolin-2-amine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing kinase inhibitors and other therapeutic agents.
Biological Studies: Used in studying enzyme inhibition and receptor binding.
Chemical Biology: Employed in the development of fluorescent probes and imaging agents.
Industrial Applications: Utilized in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-chloro-7-methoxy-N,N-dimethylquinazolin-2-amine involves its interaction with specific molecular targets, such as kinases or receptors. The compound binds to the active site of the target protein, inhibiting its activity and modulating downstream signaling pathways. This inhibition can lead to various biological effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Comparación Con Compuestos Similares
Similar Compounds
4-chloro-7-methoxyquinoline: Similar structure but lacks the dimethylamino group.
4-chloro-7-nitrobenzofurazan: Contains a nitro group instead of a methoxy group.
2-chloromethyl-4(3H)-quinazolinone: Lacks the methoxy and dimethylamino groups.
Uniqueness
4-chloro-7-methoxy-N,N-dimethylquinazolin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the dimethylamino group enhances its solubility and binding affinity to target proteins, making it a valuable compound in drug discovery and development.
Propiedades
Fórmula molecular |
C11H12ClN3O |
|---|---|
Peso molecular |
237.68 g/mol |
Nombre IUPAC |
4-chloro-7-methoxy-N,N-dimethylquinazolin-2-amine |
InChI |
InChI=1S/C11H12ClN3O/c1-15(2)11-13-9-6-7(16-3)4-5-8(9)10(12)14-11/h4-6H,1-3H3 |
Clave InChI |
MOGNAXQDMUVGLA-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC2=C(C=CC(=C2)OC)C(=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(2-Methoxyethyl)-2,3-dimethylphenyl]methanol](/img/structure/B13858417.png)

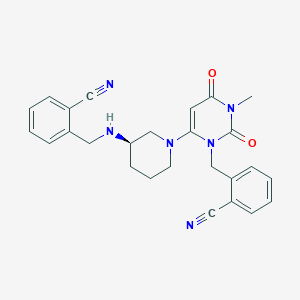
![3-[(3,5-Dimethylpiperidin-1-YL)methyl]aniline](/img/structure/B13858442.png)
![5-[4-Chloro-3-(trifluoromethoxy)phenyl]-2-furancarboxylic Acid](/img/structure/B13858450.png)
![4-[5-(4-chloro-3-methoxyphenyl)-1H-pyrazol-4-yl]pyridine](/img/structure/B13858454.png)
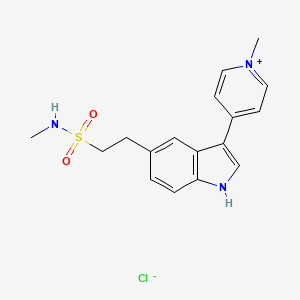
![4-[(5-Chlorothiophen-2-yl)methoxy]benzene-1,2-diamine](/img/structure/B13858468.png)

![tert-Butyl 5'-Iodo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13858478.png)
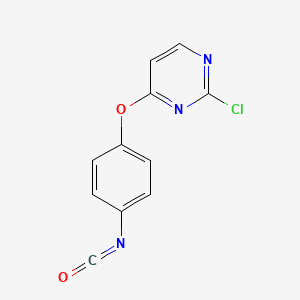
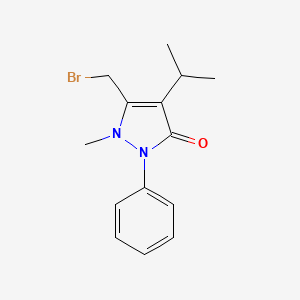
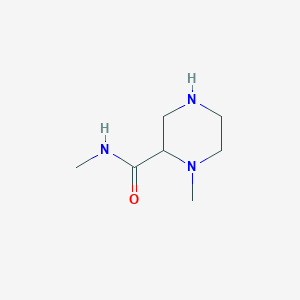
![2-[4-(Morpholine-4-carbonyl)phenyl]acetic acid](/img/structure/B13858490.png)
